molecular formula C23H19N3O B5422514 (2E)-2-(1H-benzimidazol-2-yl)-3-[2-(propan-2-yloxy)naphthalen-1-yl]prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(propan-2-yloxy)naphthalen-1-yl]prop-2-enenitrile

Cat. No.: B5422514
M. Wt: 353.4 g/mol
InChI Key: ZRYBAMDQRRFEJT-GHRIWEEISA-N
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Description

(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(propan-2-yloxy)naphthalen-1-yl]prop-2-enenitrile is a complex organic compound that features a benzimidazole ring, a naphthalene moiety, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-[2-(propan-2-yloxy)naphthalen-1-yl]prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Naphthalene Derivative Preparation: The naphthalene moiety can be synthesized or obtained from commercial sources and then functionalized to introduce the propan-2-yloxy group.

    Coupling Reaction: The benzimidazole and naphthalene derivatives are then coupled through a suitable linker, often involving a nitrile group, under specific reaction conditions such as the use of a base and a solvent.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or naphthalene rings.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzimidazole or naphthalene rings.

Common Reagents and Conditions

  • Oxidation

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(2-propan-2-yloxynaphthalen-1-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c1-15(2)27-22-12-11-16-7-3-4-8-18(16)19(22)13-17(14-24)23-25-20-9-5-6-10-21(20)26-23/h3-13,15H,1-2H3,(H,25,26)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYBAMDQRRFEJT-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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